Dicyclonon mixted with metazachlor and atrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

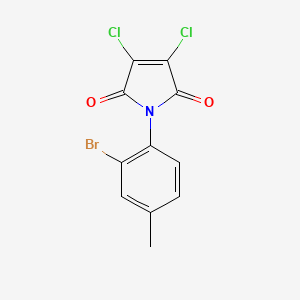

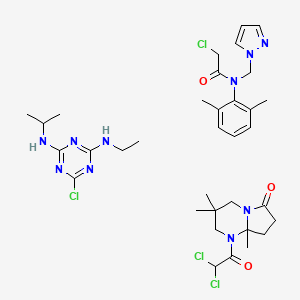

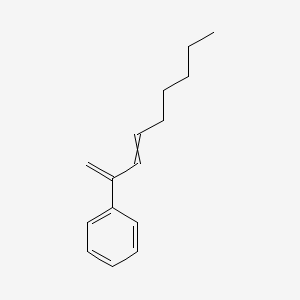

Dicyclonon mixed with metazachlor and atrazine is a combination of three distinct chemical compounds. Dicyclonon is a lesser-known compound, while metazachlor and atrazine are well-established herbicides used in agriculture. Metazachlor is a chloroacetamide herbicide used for controlling annual grasses and broadleaf weeds, and atrazine is a triazine herbicide widely used for weed control in crops like maize and sugarcane.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Metazachlor: Metazachlor is synthesized by introducing 2,6-dimethylaniline into the structure of chloroacetamide.

Atrazine: Atrazine is synthesized through the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a solvent like acetone or toluene.

Industrial Production Methods

Metazachlor: Industrial production of metazachlor involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.

Atrazine: Industrial production of atrazine follows similar steps as the laboratory synthesis but on a larger scale. The process includes the use of reactors, purification units, and quality control measures to ensure the herbicide’s effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions

Reduction: These compounds can also undergo reduction reactions under specific conditions, although this is less common.

Substitution: Both metazachlor and atrazine can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Ozone and other oxidizing agents are commonly used for the oxidation of metazachlor and atrazine.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

Metazachlor: Oxidation of metazachlor can lead to the formation of various metabolites, including ethanesulfonic acid and oxanillic acid.

Atrazine: Oxidation of atrazine can result in the formation of deethylatrazine and deisopropylatrazine.

Aplicaciones Científicas De Investigación

Chemistry: Metazachlor and atrazine are studied for their chemical properties and interactions with other compounds.

Biology: These herbicides are used to study their effects on various biological systems, including soil microflora and aquatic organisms

Medicine: While not directly used in medicine, the study of these compounds’ toxicological effects provides insights into their potential health impacts.

Industry: Metazachlor and atrazine are widely used in agriculture for weed control, improving crop yields and reducing labor costs

Mecanismo De Acción

Comparación Con Compuestos Similares

Metazachlor vs. S-metolachlor: Both are chloroacetamide herbicides, but metazachlor is more effective in controlling certain weed species.

Atrazine vs. Simazine: Both are triazine herbicides, but atrazine is more widely used due to its broader spectrum of activity.

Conclusion

Dicyclonon mixed with metazachlor and atrazine represents a combination of compounds with significant applications in agriculture. Understanding their synthesis, chemical reactions, and mechanisms of action is crucial for optimizing their use and mitigating their environmental impact.

Propiedades

Número CAS |

113623-99-7 |

|---|---|

Fórmula molecular |

C34H48Cl4N10O3 |

Peso molecular |

786.6 g/mol |

Nombre IUPAC |

2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |

InChI |

InChI=1S/C14H16ClN3O.C12H18Cl2N2O2.C8H14ClN5/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17;1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h3-8H,9-10H2,1-2H3;9H,4-7H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |

Clave InChI |

XCAFJBLAWFJCMT-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl.CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)

![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)